

Application Note: Sordarin Ribosome Binding Assay using Radiolabeled Ligands

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Compound of Interest

Compound Name: Sordarin

Cat. No.: B1681957

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Introduction

Sordarin and its derivatives are a class of antifungal agents that exhibit a unique mechanism of action, selectively inhibiting protein synthesis in fungi.[1] Unlike many antifungals that target the cell membrane, **sordarins** act on the elongation phase of translation by stabilizing the complex formed between the ribosome and eukaryotic Elongation Factor 2 (eEF2).[1][2] This action effectively stalls the translocation step, thereby halting polypeptide chain elongation.[1] The high specificity of **sordarins** for the fungal translation machinery makes them promising candidates for the development of novel antifungal therapies.[1]

This application note provides a detailed protocol for a direct ribosome binding assay using a radiolabeled **sordarin** derivative to characterize the interaction between **sordarin** and its target, the fungal eEF2-ribosome complex. This assay is crucial for determining binding affinity (Kd), and for screening new **sordarin** analogs in drug discovery programs.

Principle of the Assay

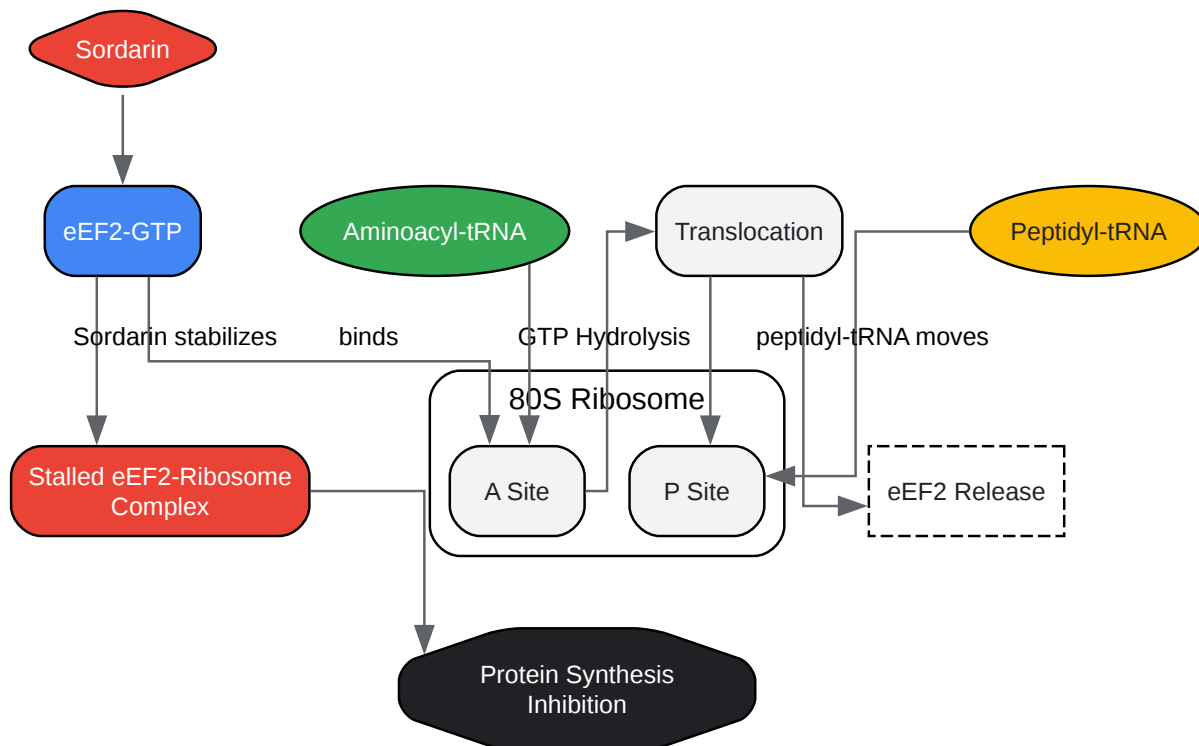
The **sordarin** ribosome binding assay is based on the principle of radioligand binding. A radiolabeled **sordarin** derivative (e.g., [³H]**sordarin**) is incubated with purified fungal ribosomes and elongation factor 2 (eEF2). **Sordarin** binds to eEF2, and this binding is stabilized by the ribosome, forming a stable ternary complex.[3][4]

The assay allows for the quantification of this binding interaction. By incubating a fixed amount of ribosomes and eEF2 with increasing concentrations of the radiolabeled **sordarin**, one can determine the binding affinity (K_d) and the maximum number of binding sites (B_{max}). In a competition assay format, a fixed concentration of radiolabeled **sordarin** is co-incubated with varying concentrations of a non-labeled test compound to determine its inhibitory constant (K_i).

Two common methods for separating the bound radioligand-ribosome complex from the free radioligand are the filter binding assay and the scintillation proximity assay (SPA). This note will detail the filter binding assay protocol. In this method, the reaction mixture is passed through a nitrocellulose filter, which retains the large ribosome-ligand complexes, while the small, unbound radioligand passes through.^{[5][6]} The amount of radioactivity retained on the filter is then quantified using a scintillation counter, which is proportional to the amount of bound ligand.^[5]

Signaling Pathway and Experimental Workflow

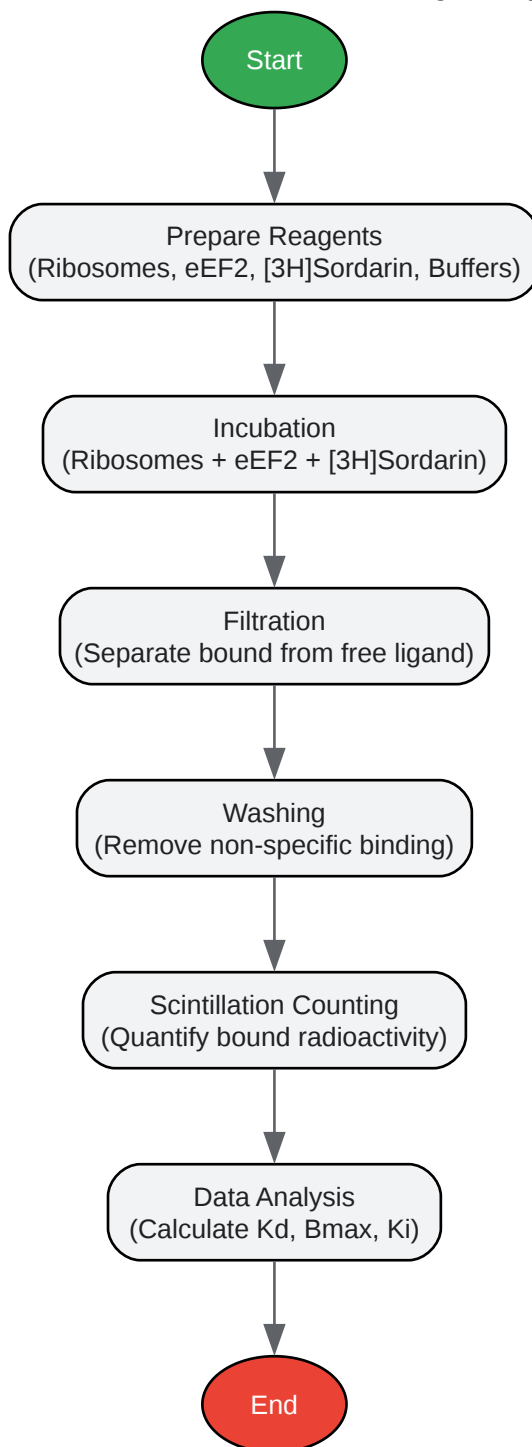
Sordarin's Mechanism of Action



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Caption: Mechanism of **Sordarin**'s inhibition of protein synthesis.

Radiolabeled Sordarin Ribosome Binding Assay Workflow



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Caption: Experimental workflow for the **Sordarin** ribosome binding assay.

Materials and Reagents

- Radiolabeled **Sordarin**: e.g., [^3H]**Sordarin** (Specific activity >20 Ci/mmol).
- Non-radiolabeled **Sordarin**: For competition assays and determination of non-specific binding.
- Purified Fungal Ribosomes (80S): Isolated from a **sordarin**-sensitive fungal strain (e.g., *Candida albicans*).
- Purified Fungal Elongation Factor 2 (eEF2): From the same fungal strain.
- Binding Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM KCl, 10 mM Mg(OAc) $_2$, 2 mM DTT.
- Wash Buffer: Ice-cold Binding Buffer.
- Nitrocellulose Filters: 0.45 μm pore size.
- Glass Fiber Filters: To support the nitrocellulose filters.
- Vacuum Filtration Manifold.
- Scintillation Vials.
- Scintillation Cocktail.
- Scintillation Counter.

Experimental Protocols

Protocol 1: Saturation Binding Assay

This protocol is designed to determine the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_{max}) of [^3H]**Sordarin**.

- Preparation:
 - Prepare serial dilutions of [^3H]**Sordarin** in Binding Buffer. A typical concentration range would be 0.1 to 5 times the expected K_d .

- Prepare a solution of fungal ribosomes (e.g., 50 nM) and eEF2 (e.g., 100 nM) in Binding Buffer.
- For determining non-specific binding, prepare identical tubes containing a high concentration of non-radiolabeled **sordarin** (e.g., 1000-fold excess over the highest [³H]**Sordarin** concentration).
- Pre-soak nitrocellulose filters in ice-cold Wash Buffer for at least 30 minutes before use.
- Binding Reaction:
 - Set up assay tubes in triplicate for total binding and non-specific binding.
 - To each tube, add 50 µL of the ribosome/eEF2 mixture.
 - Add 25 µL of the corresponding [³H]**Sordarin** dilution.
 - For non-specific binding tubes, add 25 µL of the high concentration non-radiolabeled **sordarin**. For total binding, add 25 µL of Binding Buffer.
 - Incubate the reaction mixtures at 30°C for 60 minutes to allow binding to reach equilibrium.
- Filtration and Washing:
 - Assemble the vacuum filtration manifold with a glass fiber filter supporting a nitrocellulose filter for each reaction.
 - Terminate the binding reaction by adding 1 mL of ice-cold Wash Buffer to each tube and immediately filtering the contents under vacuum.
 - Wash the filters twice with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
- Quantification:
 - Carefully remove the nitrocellulose filters and place them in scintillation vials.
 - Add 5 mL of scintillation cocktail to each vial.

- Allow the vials to sit for at least 4 hours in the dark before counting.
- Measure the radioactivity in each vial using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of [³H]**Sordarin**.
 - Plot the specific binding as a function of the [³H]**Sordarin** concentration.
 - Analyze the data using a non-linear regression analysis program (e.g., Prism) to determine the K_d and B_{max} values.

Protocol 2: Competition Binding Assay

This protocol is used to determine the binding affinity (K_i) of non-radiolabeled test compounds.

- Preparation:
 - Prepare serial dilutions of the non-radiolabeled test compound in Binding Buffer.
 - Prepare a working solution of [³H]**Sordarin** in Binding Buffer at a concentration close to its K_d value.
 - Prepare a solution of fungal ribosomes and eEF2 as in the saturation assay.
- Binding Reaction:
 - Set up assay tubes in triplicate.
 - To each tube, add 50 µL of the ribosome/eEF2 mixture.
 - Add 25 µL of the test compound dilution (or buffer for total binding control).
 - Initiate the binding reaction by adding 25 µL of the [³H]**Sordarin** working solution.
 - Incubate at 30°C for 60 minutes.

- Filtration, Washing, and Quantification:
 - Follow steps 3 and 4 from the Saturation Binding Assay protocol.
- Data Analysis:
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of [³H]**Sordarin**).
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of [³H]**Sordarin** used and K_d is its dissociation constant determined from the saturation binding assay.

Data Presentation

The following tables summarize representative data for **sordarin** and its derivatives. Table 1 presents IC₅₀ values from in vitro protein synthesis inhibition assays, which is a functional measure of potency. Table 2 provides a template for presenting data from a direct radioligand binding assay.

Table 1: In Vitro Protein Synthesis Inhibition by **Sordarin** Derivatives

Compound	Fungal Species	Assay Type	IC50 (µg/mL)	Reference
Sordarin	Candida albicans	Cell-free translation	0.01 - 0.1	[7]
GR135402	Candida albicans	Cell-free translation	<0.008	[7]
Sordarin	Candida glabrata	Cell-free translation	0.01 - 0.1	[7]
GR135402	Candida glabrata	Cell-free translation	<0.008	[7]
Sordarin	Cryptococcus neoformans	Cell-free translation	0.01 - 0.1	[7]
GR135402	Cryptococcus neoformans	Cell-free translation	0.01 - 0.1	[7]
Sordarin	Candida krusei	Cell-free translation	>12.5	[7]
GR135402	Candida krusei	Cell-free translation	>12.5	[7]

Table 2: Illustrative Data from a [³H]**Sordarin** Radioligand Binding Assay

Parameter	Value	Units	Description
Kd	[Hypothetical Value]	nM	Equilibrium dissociation constant of [³ H]Sordarin.
Bmax	[Hypothetical Value]	fmol/mg protein	Maximum number of binding sites.
Ki (Sordarin)	[Hypothetical Value]	nM	Inhibitory constant of unlabeled Sordarin.
Ki (Compound X)	[Hypothetical Value]	nM	Inhibitory constant of a test compound.

Note: The values in Table 2 are for illustrative purposes to show how data from a direct binding assay would be presented.

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